Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate

Description

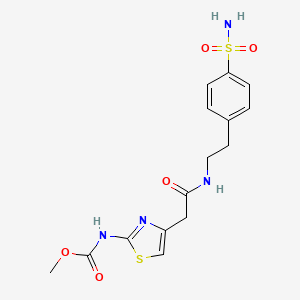

Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate ester group, a sulfamoylphenyl moiety, and a ketone-linked ethylamino side chain. This structure integrates key pharmacophoric elements, including the thiazole ring (known for bioactivity in antimicrobial and anticancer agents) and the sulfonamide group (common in enzyme inhibitors and diuretics).

Properties

IUPAC Name |

methyl N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S2/c1-24-15(21)19-14-18-11(9-25-14)8-13(20)17-7-6-10-2-4-12(5-3-10)26(16,22)23/h2-5,9H,6-8H2,1H3,(H,17,20)(H2,16,22,23)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXQDLWKVHRIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Introduction of the Carbamate Group: The carbamate group is introduced by reacting the thiazole intermediate with methyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Sulfamoylphenethyl Moiety: The final step involves the nucleophilic substitution reaction where the thiazole-carbamate intermediate reacts with 4-sulfamoylphenethylamine under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic ring in the sulfamoylphenethyl moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical tools.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory or antimicrobial agent, given its structural similarity to known bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamate group are crucial for binding to the active sites of enzymes, potentially inhibiting their activity. The sulfamoylphenethyl moiety may enhance the compound’s affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl (4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Carbamate (TSPC)

- Structure: Shares a thiazole ring and sulfamoylphenyl group but replaces the ketone-ethylamino side chain with a direct thiazol-2-yl linkage .

- Synthesis : Synthesized via sulfonation and carbamate esterification of aniline derivatives, differing from the target compound’s likely multi-step route involving ketone functionalization .

- Application : TSPC is evaluated as a corrosion inhibitor for steel, whereas the target compound’s bioactivity (e.g., antimicrobial or receptor antagonism) remains speculative but plausible due to thiazole-carbamate motifs .

Pharmacopeial Thiazolylmethylcarbamate Analogs

- Examples : Thiazol-5-ylmethyl carbamates with complex substituents (e.g., hydroperoxypropan-2-yl, diphenylhexan-2-yl) .

- Key Differences : These analogs prioritize steric bulk and hydrogen-bonding motifs for macromolecular interactions (e.g., protease inhibition), contrasting with the target compound’s simpler sulfamoylphenethyl group, which may enhance solubility and receptor specificity .

Agricultural Methyl Carbamates (Asulam, Benomyl)

- Structure: Benomyl includes a benzimidazole-carbamate core, while asulam features a sulfonamide-linked carbamate .

- Function: Both act as systemic fungicides by disrupting microtubule assembly (benomyl) or folate biosynthesis (asulam). The target compound’s thiazole-sulfonamide hybrid may offer dual modes of action, but pesticidal activity is untested .

Antimicrobial Thiazole Derivatives

- Examples: 3-((4-((Phenylamino)methyl)thiazol-2-yl)amino)propanoic acid derivatives .

- Comparison : The target compound’s carbamate and sulfamoyl groups may enhance membrane permeability compared to carboxylic acid analogs. However, hydrolysis challenges (observed in ethyl oxoethyl derivatives) could limit stability .

Tabulated Comparison of Key Compounds

Research Findings and Mechanistic Insights

- Thiazole-Carbamate Synergy: The thiazole ring’s electron-rich nature complements the carbamate’s hydrolytic stability, observed in benomyl’s persistence in agricultural use .

- Synthetic Challenges: highlights hydrolysis risks in ethyl oxoethyl derivatives, suggesting the target compound’s ketone-ethylamino chain may require protective strategies during synthesis .

Biological Activity

Methyl (4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)carbamate, also known by its CAS number 1226445-47-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 400.5 g/mol. The structural features include a thiazole ring and a sulfamoylphenethyl moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1226445-47-1 |

| Molecular Formula | C19H20N4O4S |

| Molecular Weight | 400.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives and sulfamoylphenethyl amines. The synthesis can be optimized through various coupling reactions, often utilizing carbodiimide chemistry for amide bond formation.

This compound exhibits several biological activities primarily attributed to its ability to inhibit specific enzyme pathways and modulate receptor interactions. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease.

In Vitro Studies

- Acetylcholinesterase Inhibition :

- Antiviral Activity :

-

Anti-inflammatory Effects :

- Some studies have suggested that compounds with similar structures may possess anti-inflammatory properties, potentially through the modulation of cytokine production.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a scopolamine-induced amnesia model in mice. The results showed significant improvement in memory retention and cognitive function, indicating its potential as an anti-amnestic agent .

Case Study 2: SARS-CoV Protease Inhibition

In a study focusing on SARS-CoV protease inhibitors, compounds structurally related to this compound were evaluated for their IC50 values against the viral protease. One derivative exhibited an IC50 of 0.39 μM, showcasing promising antiviral activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl [...] carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including amidation (e.g., coupling sulfamoylphenethylamine with a thiazole-carbamate intermediate) and cyclization. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC for carbamate-thiazole linkage .

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to carbonyl) and reaction time (reflux for 12–24 hours) to mitigate side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data inconsistencies be resolved?

- Techniques :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the thiazole and sulfonamide regions .

- Mass spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ or [M+Na]+ adducts; compare with theoretical m/z values .

- HPLC : Use C18 columns (acetonitrile/water gradient) to verify purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How does the compound’s thiazole core and sulfamoyl group influence its pharmacokinetic properties, and what in vitro models are suitable for assessment?

- Structure-activity insights :

- Thiazole : Enhances metabolic stability via π-π stacking with cytochrome P450 enzymes; assess using liver microsome assays (human/rat) .

- Sulfamoyl group : Modulates solubility (logP via shake-flask method) and membrane permeability (Caco-2 cell monolayers) .

- Experimental models :

- Plasma stability : Incubate with plasma (37°C, 24h) and quantify degradation via LC-MS .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What computational methods are used to model interactions between this compound and biological targets, and how reliable are these predictions?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Validate with MM-GBSA free-energy calculations .

- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess ligand-protein stability .

- Limitations : Overprediction of hydrogen bonds due to rigid docking; refine with flexible side-chain sampling .

Q. How can X-ray crystallography elucidate the compound’s conformation, and what challenges arise in resolving its structure?

- Crystallization : Use vapor diffusion (PEG 3350, pH 7.4) to grow single crystals. Optimize by varying temperature (4°C vs. 20°C) .

- Refinement : Apply SHELXL for structure solution; address disorder in the sulfamoyl group using PART instructions .

- Challenges : Low crystal symmetry (triclinic) and weak diffraction (resolution >1.2 Å) may require synchrotron radiation .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 6% vs. 75% in similar thiazole derivatives)?

- Root causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.